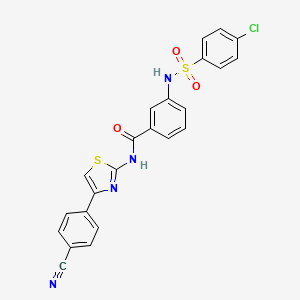

3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3S2/c24-18-8-10-20(11-9-18)33(30,31)28-19-3-1-2-17(12-19)22(29)27-23-26-21(14-32-23)16-6-4-15(13-25)5-7-16/h1-12,14,28H,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUMKXFAWOGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and a haloketone.

Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the sulfonamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities, such as antibacterial or anticancer properties, due to the presence of the sulfonamide group.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Substituent Diversity: The target compound’s 4-cyanophenyl group on the thiazole ring distinguishes it from analogs bearing pyridyl (e.g., 4d, 7a) or simple thiazolyl groups (e.g., ).

- Sulfonamide vs. Sulfonyl : The 4-chlorophenylsulfonamido group in the target contrasts with methyl/ethyl sulfonyl groups in compounds like 7a and 7b , which could alter solubility and metabolic stability.

Spectral Characterization

- IR Spectroscopy : The target compound’s benzamide carbonyl is expected to show a strong absorption near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides . The absence of a C=S band (~1243 cm⁻¹) differentiates it from triazole-thione analogs .

- NMR Spectroscopy: Thiazole protons (e.g., H-2) in the target would resonate near δ 7.5–8.5, comparable to 7a (δ 8.65 for pyridyl H) . The 4-cyanophenyl group’s aromatic protons may appear as a singlet (δ ~7.7–7.9) .

Bioactivity and Therapeutic Potential

- Kinase Inhibition : Analog 4d and related thiazol-2-yl benzamides are hypothesized to target kinases due to structural similarity to reported inhibitors (e.g., cyclin-dependent kinase inhibitors ).

- Bio-layer Interferometry : Compounds like 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () have been profiled for target engagement, implying methodologies applicable to the target compound.

Biological Activity

The compound 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be characterized by the following components:

- A thiazole ring , which is known for its diverse biological activities.

- A sulfonamide group , which often contributes to antibacterial properties.

- A cyanophenyl substituent , which may enhance specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:

- Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) : This kinase plays a crucial role in inflammatory responses. Inhibition can lead to reduced cytokine production and improved outcomes in inflammatory diseases .

- Targeting Acetyl-CoA Carboxylase (ACC) : The compound has been shown to inhibit ACC, an enzyme involved in lipid metabolism, which may have implications for metabolic disorders .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses was evaluated through various assays. Notable findings include:

- Reduction of TNF-alpha Production : In vitro studies demonstrated a significant decrease in TNF-alpha levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

- In Vivo Efficacy in Animal Models : A study conducted on murine models of rheumatoid arthritis showed that administration of the compound resulted in reduced joint swelling and inflammation, highlighting its therapeutic potential in autoimmune conditions.

- Combination Therapy : Research has explored the efficacy of combining this compound with existing anti-inflammatory drugs, demonstrating enhanced therapeutic outcomes in models of chronic inflammation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonamide coupling and thiazole ring formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of the sulfonamide intermediate .

- Temperature control : Maintain 60–80°C during coupling to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and benzamide (-CONH-) linkages (e.g., δ 10.2 ppm for sulfonamide NH) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 507.0834 for C₂₃H₁₆ClN₄O₂S₂) .

- IR spectroscopy : Peaks at 1670 cm⁻¹ (amide C=O) and 1340 cm⁻¹ (sulfonamide S=O) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM observed in analogous thiazole-sulfonamide derivatives) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or carbonic anhydrase IX .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Replicate under standardized conditions : Control for cell passage number, serum concentration, and hypoxia .

- Orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-cyanophenyl-thiazole moiety?

- Methodological Answer :

- Substituent variation : Replace 4-cyanophenyl with 4-trifluoromethyl or 4-nitro groups to modulate electron-withdrawing effects .

- Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to assess ring flexibility .

- Data correlation : Use molecular docking (AutoDock Vina) to link IC₅₀ values with binding affinity to target proteins (e.g., VEGFR-2) .

Q. How can the mechanism of action be elucidated for this compound’s anticancer activity?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) in treated vs. untreated cells .

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins (e.g., HSP90) .

- In vivo validation : Use xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic monitoring (plasma t₁/₂ ≥ 6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.